REACTION_CXSMILES
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[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[C:12](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[CH3:13])C.C(OC=C(C#N)C#N)C>C(O)C>[NH2:18][C:17]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=[C:12]([CH3:13])[C:14]=1[C:15]#[N:16]
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Name
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|
Quantity
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31.5 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
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35 g
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Type
|
reactant
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Smiles
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C(C)OC(C)=C(C#N)C#N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
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Quantity
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105 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
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Details
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at room temperature
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Type
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ADDITION
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Details
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After about half of the addition
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Type
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TEMPERATURE
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Details
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the solution was carefully heated to boiling
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 hr
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The resulting mixture was then cooled with a water/ice bath
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Type
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FILTRATION
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Details
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the solids were collected by filtration
|
Name
|
|
Type
|
product
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Smiles
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NC1=C(C(=NN1C1=CC=CC=C1)C)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |